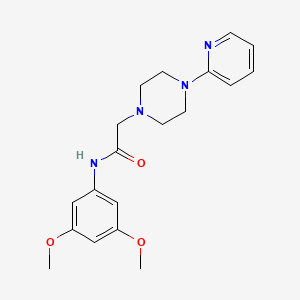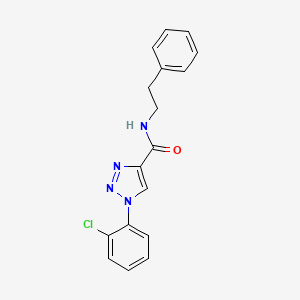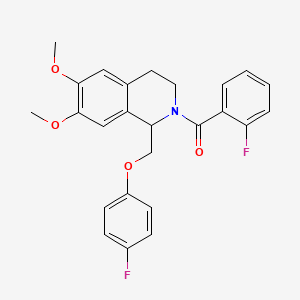![molecular formula C28H29NO5 B11208283 (2E)-1-{6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one](/img/structure/B11208283.png)
(2E)-1-{6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-{6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, methoxy groups, and a phenylprop-2-en-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the Phenylprop-2-en-1-one Moiety: This step may involve a Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the phenylprop-2-en-1-one moiety, converting it to a single bond.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated ketones or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Pharmacology: Potential use in drug discovery and development due to its isoquinoline core, which is a common motif in many bioactive compounds.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-1-{6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one would depend on its specific application. In pharmacology, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-{6,7-Dimethoxy-1-[(2-hydroxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one
- (2E)-1-{6,7-Dimethoxy-1-[(2-chlorophenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one
Uniqueness
The unique combination of methoxy groups, a tetrahydroisoquinoline core, and a phenylprop-2-en-1-one moiety distinguishes (2E)-1-{6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one from other similar compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H29NO5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(E)-1-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C28H29NO5/c1-31-24-11-7-8-12-25(24)34-19-23-22-18-27(33-3)26(32-2)17-21(22)15-16-29(23)28(30)14-13-20-9-5-4-6-10-20/h4-14,17-18,23H,15-16,19H2,1-3H3/b14-13+ |
InChI Key |
LPJIFPCZDQGELE-BUHFOSPRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)/C=C/C4=CC=CC=C4)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C=CC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11208200.png)
![3-(2,4-dimethylbenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11208212.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B11208216.png)
![5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11208220.png)
![4-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11208228.png)
![3-amino-N-(3-methoxyphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11208236.png)

![N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide](/img/structure/B11208242.png)


![N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11208263.png)

![N-butyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208273.png)

